N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-14-5-3-4-12(8-14)16(23-2)10-19-18(21)13-6-7-15-17(9-13)24-11-20-15/h3-9,11,16H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGTVQYAIFRZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=C(C=C2)N=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The resulting benzo[d]thiazole intermediate is then subjected to further functionalization to introduce the methoxyphenyl and carboxamide groups.
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Hantzsch Thiazole Synthesis
Reactants: α-haloketone, thiourea
Conditions: Reflux in ethanol or another suitable solvent
Product: Benzo[d]thiazole intermediate
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Functionalization
Reactants: Benzo[d]thiazole intermediate, 2-methoxy-2-(3-methoxyphenyl)ethylamine, carboxylic acid derivative
Conditions: Various coupling reagents such as EDCI or DCC in the presence of a base
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in dry solvents such as tetrahydrofuran or ether.
Substitution: Halogenating agents, nucleophiles; typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted benzo[d]thiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biochemical pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases or proteases.
Comparison with Similar Compounds
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide can be compared with other benzo[d]thiazole derivatives, such as:
Benzo[d]thiazole-2-carboxamide: Lacks the methoxyphenyl group, leading to different biological activities.
N-(2-hydroxyethyl)benzo[d]thiazole-6-carboxamide: Contains a hydroxyethyl group instead of the methoxyphenyl group, resulting in different solubility and reactivity.
N-(2-methoxyethyl)benzo[d]thiazole-6-carboxamide: Contains a methoxyethyl group, which may affect its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide (commonly referred to as compound 1) is a synthetic derivative of benzothiazole that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure
The chemical structure of compound 1 can be represented as follows:
Synthesis
Compound 1 is synthesized through a multi-step process involving the reaction of substituted benzothiazoles with various reagents. The synthesis typically involves:
- Formation of Benzothiazole : The initial step includes the condensation of appropriate amines with carbon disulfide and halogenated compounds.
- Substitution Reactions : Various substituents are introduced to enhance biological activity.
- Final Amide Formation : The carboxylic acid moiety is converted into an amide, yielding compound 1.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including compound 1. In vitro assays have shown that compound 1 exhibits significant inhibitory effects against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values for compound 1 against these pathogens ranged from 5 to 15 µg/mL , indicating potent antimicrobial activity compared to standard antibiotics.
Anticancer Properties
The anticancer potential of compound 1 has been explored in several studies. Notably, it demonstrated cytotoxic effects against human tumor cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Table 1 summarizes the cytotoxicity results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that compound 1 may induce apoptosis in cancer cells, a mechanism that warrants further investigation.
Neuroprotective Effects
Research has also indicated that compound 1 possesses neuroprotective properties. In models of oxidative stress-induced neurotoxicity, it significantly reduced neuronal cell death, potentially through the modulation of oxidative stress markers.
The biological activities of compound 1 are believed to be mediated through several mechanisms:
- Inhibition of Enzymes : Compound 1 has been shown to inhibit acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : The methoxy groups in its structure contribute to its antioxidant capabilities, reducing reactive oxygen species (ROS) levels.
Case Studies
A recent case study evaluated the efficacy of compound 1 in a murine model of bacterial infection. Mice treated with compound 1 exhibited reduced bacterial load and improved survival rates compared to untreated controls, supporting its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1,3-benzothiazole-6-carboxamide, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves multi-step protocols. For similar benzothiazole carboxamides, key steps include:
- Intermediate formation : Preparation of 2-amino-6-methoxybenzothiazole via cyclization of 2-aminothiophenol with a methoxy-substituted aldehyde under oxidative conditions .
- Coupling : Alkylation of the amino group using a methoxyethyl bromide derivative, followed by carboxamide formation with benzothiazole-6-carboxylic acid chloride in the presence of triethylamine .
- Optimization : Yields improve with inert atmospheres (e.g., nitrogen), controlled temperatures (0–25°C for sensitive steps), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer :
- Spectroscopy : H and C NMR verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, benzothiazole carbons at δ 150–160 ppm). IR confirms carbonyl stretches (~1650 cm) and aromatic C-H bending .
- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving ambiguities in stereochemistry (e.g., methoxyethyl conformation). Data collection at 100–273 K minimizes thermal motion artifacts .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) per CLSI guidelines .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
- Target engagement : Fluorescence polarization assays to assess binding to kinases or receptors implicated in disease pathways .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound for enhanced target selectivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets (e.g., kinase ATP sites). Prioritize substituents with high Gibbs free energy scores .
- MD simulations : GROMACS simulations (10–100 ns) evaluate stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy to refine substituents (e.g., methoxy vs. ethoxy groups) .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer :
- Assay standardization : Replicate assays under identical conditions (cell passage number, serum concentration, incubation time) to isolate variability .
- Metabolic stability : Compare hepatic microsomal stability (e.g., rat/human CYP450 isoforms) to identify species-specific degradation pathways affecting potency .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics if conflicting IC values arise from fluorescence interference .
Q. How does the methoxy substitution pattern influence the compound’s pharmacokinetic profile?
- Methodological Answer :
- LogP determination : Shake-flask method (octanol/water) quantifies hydrophobicity. 3-Methoxyphenyl groups increase logP vs. unsubstituted analogs, impacting membrane permeability .
- Metabolite ID : LC-MS/MS identifies phase I/II metabolites. Methoxy groups undergo demethylation via CYP3A4, generating phenolic intermediates; glucuronidation rates differ by substitution position .
- BBB penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts CNS availability. Bulky 3-methoxyphenyl groups may reduce passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
